molecular formula C10H15FN2O2 B8099743 Ethyl 1-(tert-butyl)-4-fluoro-1H-pyrazole-3-carboxylate

Ethyl 1-(tert-butyl)-4-fluoro-1H-pyrazole-3-carboxylate

Cat. No.: B8099743
M. Wt: 214.24 g/mol
InChI Key: BQJSGRIEWNCXFU-UHFFFAOYSA-N
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Description

Ethyl 1-(tert-butyl)-4-fluoro-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a tert-butyl group, a fluoro substituent, and an ethyl ester functional group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(tert-butyl)-4-fluoro-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the fluoro substituent: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: The carboxylic acid group on the pyrazole ring can be esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base like potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(tert-butyl)-4-fluoro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: The fluoro substituent can be replaced by nucleophiles under appropriate conditions.

    Oxidation and reduction: The pyrazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Electrophilic fluorination: Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used.

    Esterification: Ethanol and sulfuric acid or p-toluenesulfonic acid.

    Alkylation: Potassium tert-butoxide and tert-butyl halides.

Major Products Formed

    Substitution: Products with different nucleophiles replacing the fluoro group.

    Hydrolysis: The corresponding carboxylic acid derivative.

Scientific Research Applications

Ethyl 1-(tert-butyl)-4-fluoro-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Medicinal chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Agrochemicals: Used in the development of pesticides and herbicides.

    Material science: Employed in the synthesis of functional materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(tert-butyl)-4-fluoro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro substituent can enhance binding affinity through hydrogen bonding and electrostatic interactions. The tert-butyl group provides steric hindrance, influencing the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Ethyl 1-(tert-butyl)-4-fluoro-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 1-(tert-butyl)-4-chloro-1H-pyrazole-3-carboxylate: Similar structure but with a chloro substituent instead of fluoro.

    Ethyl 1-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylate: Contains a methyl group instead of fluoro.

    Ethyl 1-(tert-butyl)-4-nitro-1H-pyrazole-3-carboxylate: Contains a nitro group instead of fluoro.

The uniqueness of this compound lies in the presence of the fluoro substituent, which can significantly influence its electronic properties and biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl 1-tert-butyl-4-fluoropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O2/c1-5-15-9(14)8-7(11)6-13(12-8)10(2,3)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJSGRIEWNCXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1F)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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